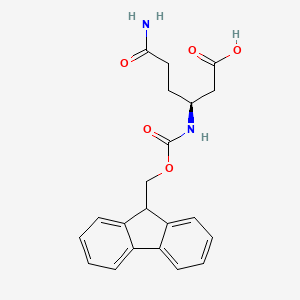

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

Vue d'ensemble

Description

“(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid” appears to be a complex organic compound. The fluorenylmethyloxycarbonyl (Fmoc) group suggests it might be used in peptide synthesis12.

Molecular Structure Analysis

The exact molecular structure of this compound is not available. However, the Fmoc group typically contributes a large planar structure to the molecule, and the pentanoic acid suggests a five-carbon chain13.

Chemical Reactions Analysis

The exact chemical reactions involving this compound are not known. However, the Fmoc group is typically removed in peptide synthesis via a base-catalyzed reaction4.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available. However, similar compounds often have high molecular weights and are usually solid at room temperature56.

Applications De Recherche Scientifique

Solid Phase Synthesis Linkers : The compound's derivatives are used as linkers in solid phase synthesis, showing higher acid stability compared to standard trityl resins. This application is significant in the synthesis of various organic molecules and peptides (Bleicher, Lutz, & Wuethrich, 2000).

Peptide Bond Protection : Derivatives of this compound, such as N,O-Bis-Fmoc derivatives, are used in protecting peptide bonds during peptide synthesis. This is particularly valuable for synthesizing peptides with difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of Novel Acids and Amino Acids : The compound and its analogs have been used in the synthesis of novel functional diacids and amino acids. These synthetic processes have implications in the development of new materials and pharmaceuticals (Zhang Zhi-qin, 2004).

Development of Nitric Oxide Synthase Inhibitors : Derivatives of this compound have been used in the design of inhibitors for nitric oxide synthases, which are enzymes involved in the production of nitric oxide, a crucial biological messenger (Ulhaq et al., 1998).

Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used to protect hydroxy-groups in organic synthesis. This is crucial for maintaining the integrity of certain functional groups during chemical reactions (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derivatives of this compound, have been used to synthesize oligomers. This has implications in the development of new polymers and materials (Gregar & Gervay-Hague, 2004).

Safety And Hazards

The safety and hazards of this compound are not known. However, due to its complex structure, it should be handled with care, and appropriate safety measures should be taken78.

Orientations Futures

The future directions of this compound are not known. However, if it’s used in peptide synthesis, it could be used to create a wide variety of peptides for research and therapeutic applications4.

Please note that this analysis is based on the limited information available and some assumptions about the compound’s structure and use. For a more accurate analysis, more specific information about the compound would be needed.

Propriétés

IUPAC Name |

(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXKYUGMPJITQT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426594 | |

| Record name | Fmoc-beta-Homogln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid | |

CAS RN |

283160-17-8 | |

| Record name | Fmoc-beta-Homogln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)